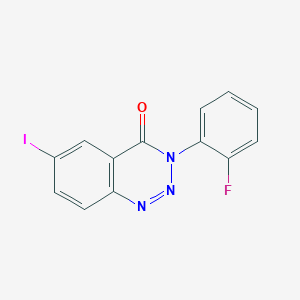
lithium;1-ethyl-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-ethyl-2-methoxybenzene is an organic compound that combines the properties of lithium with an aromatic ring substituted with an ethyl and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-ethyl-2-methoxybenzene can be achieved through several methods. One common approach is the Birch reduction of aromatic rings, where benzene derivatives are reduced using lithium in liquid ammonia in the presence of an alcohol such as ethanol or methanol . This method allows for the selective reduction of aromatic rings to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Birch reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Birch reduction is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium in liquid ammonia is used for Birch reduction.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially hydrogenated aromatic rings.
Substitution: Formation of ortho and para substituted products.
Applications De Recherche Scientifique
Lithium;1-ethyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of lithium;1-ethyl-2-methoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the methoxy group activates the aromatic ring towards electrophilic attack. This results in the formation of reactive intermediates that can further react to form various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxybenzene (Anisole): Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the methoxy group.
Toluene: Similar aromatic ring but with a methyl group instead of methoxy and ethyl groups.
Uniqueness
Lithium;1-ethyl-2-methoxybenzene is unique due to the presence of both ethyl and methoxy groups on the aromatic ring.
Propriétés
Numéro CAS |
918131-71-2 |
|---|---|
Formule moléculaire |
C9H11LiO |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
lithium;1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11O.Li/c1-3-8-6-4-5-7-9(8)10-2;/h3-7H,1-2H3;/q-1;+1 |
Clé InChI |
OLFOFCSEEHMRTA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[CH-]C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
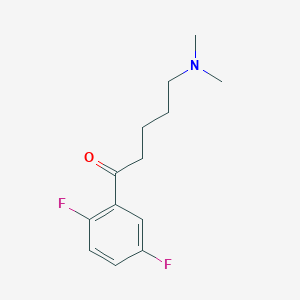
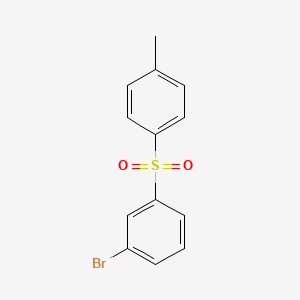
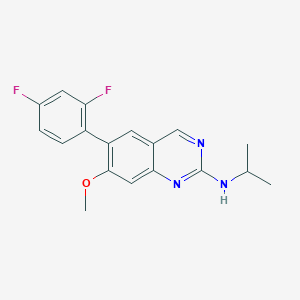

![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
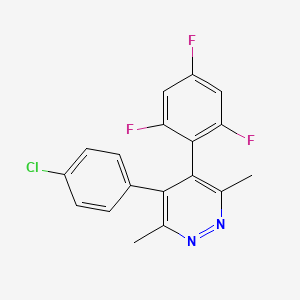
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)

![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)

